4-(Trifluoromethyl)benzoic anhydride CAS number and properties
4-(Trifluoromethyl)benzoic anhydride CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzoic anhydride, also known as TFBA, is a versatile and highly reactive reagent pivotal in modern organic synthesis. Its significance lies in its ability to efficiently introduce the 4-(trifluoromethyl)benzoyl moiety into a wide range of molecules. The presence of the trifluoromethyl group often imparts desirable properties to the target compounds, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This makes 4-(Trifluoromethyl)benzoic anhydride an invaluable tool in the fields of medicinal chemistry, agrochemical development, and materials science. This guide provides a comprehensive overview of its properties, applications, and relevant experimental considerations.
Chemical and Physical Properties
4-(Trifluoromethyl)benzoic anhydride is a white to off-white crystalline solid at room temperature. It is sensitive to moisture and should be handled under an inert atmosphere.
| Property | Value |
| CAS Number | 25753-16-6 |
| Molecular Formula | C₁₆H₈F₆O₃ |
| Molecular Weight | 362.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 127-133 °C |
| Purity | Typically >97.0% (by GC) |
| Solubility | Soluble in many common organic solvents such as THF, DCM, and DMF. |
| Synonyms | TFBA, 4-(Trifluoromethyl)benzoyl 4-(trifluoromethyl)benzoate |
Spectroscopic Data
3.1. Infrared (IR) Spectroscopy
Anhydrides typically exhibit two characteristic C=O stretching bands in the regions of 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹. For 4-(Trifluoromethyl)benzoic anhydride, strong absorptions in these regions are expected. Additionally, C-F stretching bands are anticipated around 1300-1100 cm⁻¹.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. Two doublets would be anticipated, one for the protons ortho to the carbonyl group and another for the protons ortho to the trifluoromethyl group.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.
Applications in Synthesis
4-(Trifluoromethyl)benzoic anhydride is a powerful acylating agent, primarily used for the introduction of the 4-(trifluoromethyl)benzoyl group.
4.1. Acylation of Amines and Alcohols It readily reacts with primary and secondary amines to form the corresponding amides and with alcohols to yield esters. These reactions are fundamental in the synthesis of a vast array of organic compounds.
4.2. Pharmaceutical and Agrochemical Synthesis The 4-(trifluoromethyl)benzoyl scaffold is present in numerous biologically active molecules. For instance, it is a key structural component in the development of enzyme inhibitors, such as those for acetyl- and butyrylcholinesterase, which are relevant in the research of neurodegenerative diseases.
4.3. Polymer Chemistry This anhydride can be utilized in the modification of polymers to enhance their thermal stability and chemical resistance, making them suitable for applications in demanding environments.
Experimental Protocols
While a specific, detailed experimental protocol for a reaction involving 4-(Trifluoromethyl)benzoic anhydride is not available, the following general procedures for the acylation of an amine and an alcohol with a benzoic anhydride can be adapted.
5.1. General Procedure for the Acylation of an Amine
This protocol describes a typical procedure for the N-acylation of an amine using a benzoic anhydride.
Materials:
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Amine (1.0 eq)
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4-(Trifluoromethyl)benzoic anhydride (1.1 eq)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Triethylamine (Et₃N) or pyridine (1.2 eq)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the chosen anhydrous solvent.
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Add the base (triethylamine or pyridine) to the solution and stir.
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In a separate flask, dissolve 4-(Trifluoromethyl)benzoic anhydride in the same anhydrous solvent.
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Add the solution of the anhydride dropwise to the amine solution at 0 °C (ice bath).
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
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Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
5.2. General Procedure for the Esterification of an Alcohol
This protocol outlines a common method for the O-acylation of an alcohol.
Materials:
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Alcohol (1.0 eq)
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4-(Trifluoromethyl)benzoic anhydride (1.2 eq)
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Anhydrous solvent (e.g., DCM, THF, or pyridine)
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4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a stirred solution of the alcohol in the anhydrous solvent, add 4-(Trifluoromethyl)benzoic anhydride and a catalytic amount of DMAP.
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Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
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Purify the residue by flash column chromatography to afford the pure ester.
Safety and Handling
4-(Trifluoromethyl)benzoic anhydride is an irritant and is moisture-sensitive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| IF ON SKIN: Wash with plenty of water. | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. It is often recommended to store under an inert atmosphere.
Visualized Workflow
The following diagram illustrates a generalized workflow for the acylation of a nucleophile (amine or alcohol) using 4-(Trifluoromethyl)benzoic anhydride.
Caption: Generalized workflow for acylation reactions.
